Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxy group, a pyridin-2-ylsulfanyl group, and an ethyl ester group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be attached through a nucleophilic substitution reaction involving a suitable pyridine derivative and a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Pyridin-2-yl)pyrimidine Derivatives: Contain a pyrimidine ring instead of a benzofuran ring.
Indole Derivatives: Contain an indole ring system and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17NO4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-(pyridin-2-ylsulfanylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-18(20)17-13-10-12(21-2)7-8-14(13)23-15(17)11-24-16-6-4-5-9-19-16/h4-10H,3,11H2,1-2H3 |
InChI Key |
DLHMUQDDXGIFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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